molecular formula C21H23NO4S B11663441 [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate

Cat. No.: B11663441
M. Wt: 385.5 g/mol
InChI Key: ZEQHKYVYBYTXOO-UHFFFAOYSA-N
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Description

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a carbothioyl group attached to a phenyl ring, further connected to a methylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate. This intermediate can be synthesized through the reaction of 2-ethoxy-4-nitrophenol with morpholine and carbon disulfide under basic conditions to form the carbothioyl derivative. This intermediate is then esterified with 3-methylbenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates), converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and thioesterases. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. For instance, the ester and thioester groups can undergo hydrolysis in the presence of esterases, releasing active metabolites. These metabolites can then interact with cellular pathways, potentially modulating biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate
  • [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] phenol
  • [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate

Uniqueness

Compared to similar compounds, [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is unique due to the presence of the 3-methylbenzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct entity in its class.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and applications.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H23NO4S/c1-3-25-19-14-16(20(27)22-9-11-24-12-10-22)7-8-18(19)26-21(23)17-6-4-5-15(2)13-17/h4-8,13-14H,3,9-12H2,1-2H3

InChI Key

ZEQHKYVYBYTXOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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